6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde
Description
6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative characterized by a chloro substituent at the 6-position, a propyl group at the 1-position, and a formyl group at the 2-position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, often explored for their pharmaceutical and materials science applications. The synthesis of such compounds typically involves condensation reactions under controlled conditions, as exemplified by protocols using BF3·Et2O catalysis in anhydrous dioxane .
Properties
IUPAC Name |
6-chloro-1-propylbenzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-5-14-10-6-8(12)3-4-9(10)13-11(14)7-15/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTKPANORLRFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)Cl)N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzo[d]imidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d]imidazoles with different functional groups.
Scientific Research Applications
Chemistry
6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde serves as an intermediate in synthesizing more complex benzimidazole derivatives. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
Recent studies have highlighted its potential biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of benzimidazole compounds exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from benzimidazoles demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
- Anticancer Activity : Investigations into structure–activity relationships (SAR) suggest that modifications of benzimidazole derivatives can enhance their anticancer properties. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .
Medicine
In medicinal chemistry, 6-chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is being explored for its potential in drug development:
- Therapeutic Agents : The compound's ability to interact with biological targets positions it as a candidate for developing new therapeutic agents, particularly in treating inflammatory diseases and cancers .
Industrial Applications
In industrial contexts, this compound is utilized in the production of:
- Agrochemicals : Its unique chemical properties make it suitable for developing pesticides and herbicides.
- Pharmaceuticals : The compound's derivatives are being investigated for their efficacy in various therapeutic applications.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Activity Study : A recent investigation evaluated various benzimidazole derivatives against E. coli and Staphylococcus aureus. The study found that certain modifications led to enhanced antibacterial potency, indicating the potential of 6-chloro derivatives in drug development .
- Cancer Research : Another study focused on the anticancer properties of modified benzimidazoles, revealing that specific structural changes could significantly improve their efficacy against cancer cell lines .
Mechanism of Action
The mechanism by which 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific disease being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde with two closely related analogs:
Key Observations:
Substituent Effects: The isopropyl analog (CAS 1253395-05-9) differs only in the branched alkyl group at the 1-position, which increases steric hindrance compared to the linear propyl chain. This may reduce solubility in polar solvents or alter binding interactions in biological systems. The 7-chloro-1-(2-ethoxyethyl) analog (CAS 1437435-68-1) introduces an ethoxyethyl group, enhancing polarity due to the ether oxygen. The chloro substituent at the 7-position (vs.
Molecular Weight and Lipophilicity :
- The ethoxyethyl derivative has a higher molecular weight (252.70 vs. 222.67 g/mol) and likely greater lipophilicity due to the ethoxy group, which could influence membrane permeability in drug design contexts.
Synthetic Accessibility :
Commercial and Research Relevance
- 7-Chloro-1-(2-ethoxyethyl) Analog : Offered by Hairui Chem for custom synthesis, indicating niche applications in medicinal chemistry or materials science .
Biological Activity
6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic organic compound with notable biological activities. This compound, part of the benzimidazole class, has garnered interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. The molecular formula for this compound is C11H12ClN2O, and it features a chloro group and an aldehyde functional group, which contribute to its reactivity and biological interactions.
The compound has a molar mass of approximately 222.67 g/mol, with a predicted density of 1.28 g/cm³ and a boiling point around 368.4 °C. The presence of the benzimidazole ring system is significant as it allows for diverse interactions with biological targets, potentially leading to inhibition of specific enzymes or disruption of cellular processes .
Antimicrobial Activity
Benzimidazole derivatives, including 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde, have demonstrated significant antimicrobial properties. A review highlighted that compounds within this class exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzimidazole derivatives possess effective inhibitory action against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde | Antibacterial | TBD | |
| Benzimidazole Derivative A | Antifungal | 3.12 | |
| Benzimidazole Derivative B | Antiviral | TBD |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that these compounds can inhibit human topoisomerase I (Hu Topo I), an essential enzyme for DNA replication in cancer cells. For example, some derivatives exhibited significant growth inhibition in various cancer cell lines, with IC50 values ranging from 0.16 to 3.6 μM .
Case Study: Topoisomerase Inhibition
In a study evaluating the anticancer activity of novel benzimidazole derivatives, compounds were screened against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, certain derivatives displayed potent inhibitory effects on Hu Topo I at concentrations comparable to established chemotherapeutic agents like camptothecin .
Table 2: Anticancer Activity Data
| Compound Name | Target Enzyme | IC50 (μM) | Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| 6-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde | Hu Topo I | TBD | TBD | |
| Compound A | Hu Topo I | 16 | 50% at 16 μM | |
| Compound B | Hu Topo I | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of benzimidazole derivatives reveal that modifications to the side chains and functional groups significantly influence their biological activities. The presence of electron-donating or withdrawing groups can enhance or diminish the efficacy against specific biological targets. For instance, variations in alkyl chain length and substitution patterns on the benzimidazole core have been correlated with changes in antimicrobial and anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
